molecular formula C12H16FN B1420146 (1-Cyclopropylethyl)[(4-fluorophenyl)methyl]amine CAS No. 1019481-51-6

(1-Cyclopropylethyl)[(4-fluorophenyl)methyl]amine

Cat. No.: B1420146
CAS No.: 1019481-51-6
M. Wt: 193.26 g/mol
InChI Key: GCCADRCRXVOFPO-UHFFFAOYSA-N
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Description

“(1-Cyclopropylethyl)[(4-fluorophenyl)methyl]amine” is an organic compound with the molecular formula C12H16FN . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group, a fluorophenyl group, and a methylamine group . The exact arrangement of these groups can be determined by analyzing the compound’s molecular formula and structure .

Scientific Research Applications

Polymer Electrolytes Synthesis

(D. Kim et al., 2011) synthesized guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via activated fluorophenyl-amine reaction. This method allows precise control of cation functionality and the direct connection of guanidinium into stable phenyl rings.

Ring-Opening Reactions

(O. Lifchits & A. Charette, 2008) demonstrated the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This reaction is used in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors.

Synthesis of Benzimidazole Derivatives

(M. Noolvi et al., 2014) worked on the preparation of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and their subsequent evaluation for antibacterial and cytotoxic properties.

Quantitative Estimation Method

(B. J. Camp & J. Moore, 1960) described a method using 1-fluoro-2,4-dinitrobenzene for the quantitative estimation of N-methyl beta-phenylethylamine, illustrating the importance of fluorophenyl-amine reactions in analytical chemistry.

Synthesis and Cytotoxic Activity of Organic Compounds

(Eman M. Flefel et al., 2015) synthesized and evaluated the cytotoxic activity of various compounds, including those derived from reactions involving fluorophenyl-amine.

Amination of Ketimines

(L. Strekowski et al., 1996) explored the amination of ketimines derived from fluorophenylamines, contributing to the synthesis of complex organic molecules.

Synthesis of Anticancer Agents

(A. Vinayak et al., 2017) worked on synthesizing novel amine derivatives for potential use as anticancer agents, highlighting the role of fluorophenyl-amine derivatives in medicinal chemistry.

Protecting Group for Amines

(Erik J. Snider & S. Wright, 2011) developed a new protecting group for amines, utilizing the cyclopropyl carbamate group, which is relevant in the context of fluorophenyl-amine chemistry.

Properties

IUPAC Name

1-cyclopropyl-N-[(4-fluorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-9(11-4-5-11)14-8-10-2-6-12(13)7-3-10/h2-3,6-7,9,11,14H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCADRCRXVOFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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